
Nelivaptan
概要
説明
ネリバプタンは、開発コード名SSR-149,415としても知られており、選択的な経口活性非ペプチドバソプレシン受容体拮抗薬です。これは、バソプレシン受容体のV1Bサブタイプを特異的に標的としています。 この化合物は当初、不安や抑うつ症の治療のために開発されましたが、その開発は2008年に中止されました .
準備方法
ネリバプタンの合成経路および反応条件は、そのコア構造の形成とそれに続く官能基化を含む複数の段階を含みます。詳細な合成経路は独自のものですべて公表されていません。工業生産方法では、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成が実施されます。 これには、医薬品基準を満たすための精製、結晶化、品質管理などの手順が含まれます .
化学反応の分析
ネリバプタンは、次のものを含むさまざまな種類の化学反応を起こします。
酸化: この反応は、ネリバプタンに存在する官能基を変換し、その薬理学的特性を変化させる可能性があります。
還元: 還元反応は、化合物内の特定の官能基を変換するために使用できます。
科学研究への応用
ネリバプタンは、主に不安や抑うつ症に対する潜在的な治療効果のために科学研究で使用されてきました。これらの状態について臨床試験が行われていますが、その開発は中止されました。 V1Bバソプレシン受容体を選択的に拮抗する化合物の能力は、ストレス関連の障害と視床下部-下垂体-副腎(HPA)軸に関連する研究における貴重なツールとなっています .
科学的研究の応用
Anxiety and Depression
Nelivaptan has been investigated for its potential use in treating anxiety disorders and major depressive disorder (MDD). Initial studies indicated that blockade of V1B receptors could lead to anxiolytic-like effects, making it a candidate for treating stress-related disorders. A notable clinical trial initiated by HMNC Brain Health aims to assess the efficacy of this compound in patients with treatment-resistant depression (TRD) .
Clinical Trial Details:
- Type: Phase II, double-blind, randomized, placebo-controlled
- Duration: 14 weeks
- Participants: 324 patients with MDD
- Dosage: Fixed dose of 250 mg twice daily
Neuroendocrine Regulation
Research has demonstrated that this compound can influence the HPA axis by reducing levels of adrenocorticotropic hormone (ACTH) and cortisol (CORT) in response to stressors such as heat exposure . These findings suggest that this compound may help mitigate stress-induced hormonal fluctuations, which could be beneficial for individuals with stress-related disorders.
Animal Models
In preclinical studies using rat models, this compound demonstrated significant effects on behavior and hormonal responses:
- Punished Drinking Test: Increased punished drinking at doses of 3 and 10 mg/kg.
- Elevated Plus-Maze Test: Enhanced boldness at doses of 10 and 30 mg/kg.
- Forced Swim Test: Reduced immobility time at doses of 10 mg/kg and above .
These studies provide evidence for the anxiolytic potential of this compound and its ability to alter stress responses.
Case Study: Heat Exposure and HPA Axis Activity
A study investigated the effects of this compound on HPA axis activity during heat exposure. Results indicated that animals treated with this compound showed a decrease in ACTH levels compared to controls, suggesting a regulatory role in stress-induced hormonal release . The findings highlight the compound's potential as a therapeutic agent for managing stress responses.
Data Summary
Application Area | Study Type | Key Findings |
---|---|---|
Anxiety Disorders | Clinical Trial | Efficacy in reducing anxiety symptoms |
Major Depressive Disorder | Clinical Trial | Positive outcomes in treatment-resistant cases |
Neuroendocrine Regulation | Preclinical Study | Decreased ACTH and CORT levels under stress |
Behavioral Studies | Animal Model | Increased boldness; reduced immobility |
作用機序
ネリバプタンは、バソプレシン受容体のV1Bサブタイプに選択的に結合し、拮抗することにより効果を発揮します。この作用は、ストレス反応の調節に関与する神経ペプチドであるバソプレシンの効果を阻害します。 これらの受容体を遮断することにより、ネリバプタンは副腎皮質刺激ホルモン(ACTH)やその他のストレス関連ホルモンの放出を減らすことができ、不安や抑うつ症の症状を軽減する可能性があります .
類似化合物との比較
ネリバプタンに類似した化合物には、次のものなどのバソプレシン受容体拮抗薬があります。
バロバプタン: 別の選択的なバソプレシン受容体拮抗薬。
SRX-246: 同様の薬理学的特性を持つ化合物。
TS-121: 別のV1B受容体拮抗薬。ネリバプタンは、V1B受容体サブタイプに対するその特異的な選択性において独特であり、これは、複数の受容体サブタイプを標的とする可能性のある他のバソプレシン受容体拮抗薬とは異なります
生物活性
Nelivaptan, also known as SSR149415, is a selective antagonist of the vasopressin receptor 1B (V1bR) that has garnered attention for its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD) and anxiety disorders. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on the hypothalamic-pituitary-adrenal (HPA) axis, its role in neuropsychiatric conditions, and relevant case studies.
This compound operates primarily by blocking V1b receptors, which are predominantly located in the pituitary gland and the brain. This blockade influences several endocrine and neurobiological pathways:
- Inhibition of ACTH Secretion : Studies have shown that this compound reduces the secretion of adrenocorticotropic hormone (ACTH) in response to stressors such as heat exposure. This indicates its role in modulating HPA axis activity, which is crucial for stress response regulation .
- Impact on Corticosterone Levels : Alongside ACTH reduction, this compound also affects corticosterone levels, further demonstrating its influence on stress-related hormonal pathways .
Effects on HPA Axis
A significant study investigating the effects of this compound on the HPA axis revealed that:
- Heat Exposure : In animal models exposed to high temperatures, administration of this compound resulted in decreased levels of intrapituitary V1bR while increasing circulating arginine vasopressin (AVP) concentrations. This suggests a compensatory mechanism where AVP levels rise due to reduced receptor activity .
- Correlation with Stress Hormones : A strong correlation was observed between blood ACTH and corticosterone levels, confirming that AVP plays a critical role in regulating ACTH secretion during stress .
Neuropsychiatric Implications
This compound's potential as an antidepressant has been explored through various animal models:
- Antidepressant Activity : In several studies, this compound demonstrated antidepressant-like effects by attenuating increases in plasma ACTH induced by hormonal stimulants. This suggests that V1bR antagonism may offer therapeutic benefits for mood disorders .
- Social Memory : Research indicates that blocking V1bR with this compound can impair social recognition memory, highlighting its role in social behaviors and neuropsychiatric disorders .
Case Studies
This compound is currently under clinical development for MDD. Key insights from recent trials include:
- Phase II Trials : The compound is being evaluated in Phase II clinical trials for its efficacy in treating MDD. Preliminary data suggest a 39% likelihood of transitioning to Phase III trials based on historical benchmarks for similar drugs .
- Safety Profile : Early findings indicate that this compound is generally well-tolerated among participants, with manageable side effects compared to existing treatments for depression .
Summary of Findings
The following table summarizes the biological activities and effects of this compound based on current research:
特性
IUPAC Name |
(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZWIIMWNEOGJ-WEWKHQNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047358 | |
Record name | Nelivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439687-69-1 | |
Record name | (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439687-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nelivaptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439687691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nelivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12643 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 439687-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NELIVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TY57MQ4OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。